3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a sulfur-containing heterocyclic compound belonging to the thiazole family. This compound is characterized by a thiazole ring fused with a carboxylic acid and a chlorophenyl group, which contributes to its unique chemical properties and potential biological activities. The molecular formula is , and it has garnered attention in medicinal chemistry due to its diverse applications.
The compound is classified under thiazoles, which are known for their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Thiazole derivatives have been extensively studied for their pharmacological potential, making them significant in drug discovery and development .
The synthesis of 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thioketones with chlorinated aromatic compounds. A common method includes:
Technical details regarding specific reaction conditions (temperature, solvent, catalysts) can significantly influence yield and purity .
The molecular structure consists of a thiazole ring with a methyl group at position 4 and a 4-chlorophenyl group at position 3. The thioxo group at position 2 contributes to the compound's reactivity.
This structure facilitates interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.
The compound may participate in various chemical reactions typical for thiazole derivatives:
Technical details such as reaction conditions (temperature, solvents) are crucial for optimizing yields and selectivity in these reactions .
The mechanism of action for 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid primarily involves:
Data from structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for characterization purposes.
3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has several notable applications:
The thiazole ring constitutes a five-membered heterocycle featuring nitrogen (N1) and sulfur (C2) atoms within a π-electron-deficient system. This arrangement creates three distinct hydrogen-bond acceptance sites (N1, S, and C5-carboxylic acid oxygen) while maintaining aromatic character through delocalized 6π electrons. The scaffold’s structural versatility enables three primary bioactivity-enhancing modifications [2] :
Table 1: Clinically Approved Thiazole Derivatives Demonstrating Scaffold Versatility
Drug Name | Substituents | Therapeutic Use | Key Structural Features |
---|---|---|---|
Dasatinib | 2-Aminothiazole-5-carboxamide | Chronic myeloid leukemia | Hydrogen-bonding amino group; Carboxamide linker |
Febuxostat | 2-Alkyl-3-arylthiazole | Gout (xanthine oxidase inhibitor) | Lipophilic side chains; Minimally polar surface |
Cefiderocol | 2-(2-Aminoethyl)thiazolium | Multidrug-resistant Gram-(-) bacteria | Cationic side chain; Catechol iron-chelator |
Alpelisib | Thiazole fused to pyrimidinone | Breast cancer (PI3Kα inhibition) | Bicyclic constraint; Multiple H-bond acceptors |
This structural adaptability enables the thiazole core to serve as:
The 4-chlorophenyl group at N3 and the thioxo moiety at C2 constitute strategic modifications that profoundly influence target engagement through three mechanisms [4] [5] [8]:
Lipophilic π-system enhancement: The chloro substituent increases ClogP by approximately 1.0 unit versus unsubstituted phenyl, promoting membrane permeability while maintaining optimal solubility through carboxylic acid counterbalance. The halogen’s sigma-hole (σ-hole) enables halogen bonding with carbonyl oxygens in target proteins.
Radical scavenging capacity: The thione tautomer (C=S) exhibits 37% greater antioxidant activity versus oxo analogs (C=O) in DPPH assays, potentially mitigating oxidative stress pathways [5].
Hydrogen-bonding versatility: Thioxo sulfur demonstrates dual hydrogen-bond acceptance (bond angle preference: 150-165°) while the thiocarbonyl can tautomerize to thiol forms for covalent protein interactions.
Table 2: Electronic and Steric Effects of Substituents in Thiazole-5-carboxylic Acid Derivatives
Substituent Position | Group | Hammett Constant (σ) | Steric Es Parameter | Biological Impact |
---|---|---|---|---|
N3 aryl substitution | 4-H | 0.00 | 0.00 | Baseline activity (IC₅₀ >50μM in XO inhibition) |
N3 aryl substitution | 4-Cl | 0.23 | 0.20 | 12-fold activity boost (IC₅₀ 0.45μM) [8] |
C2 substitution | =O | - | - | Moderate COX-2 inhibition (45% at 10μM) |
C2 substitution | =S | - | - | Enhanced COX-2 inhibition (78% at 10μM) [5] |
Molecular modeling reveals the 4-chloro substituent’s orthogonal positioning relative to the thiazole plane creates a 7.9Å hydrophobic channel occupation, complementing deep binding pockets in enzymes like xanthine oxidase. Simultaneously, the thioxo group’s bond length elongation (C=S: 1.68Å vs C=O: 1.21Å) permits unconventional hydrogen bonds with backbone amides typically inaccessible to carbonyls [5] [8].
Thiazole-5-carboxylic acid derivatives represent the third evolutionary phase in thiazole medicinal chemistry, building upon foundational discoveries while addressing contemporary challenges [2] [8]:
Era 1: Natural product-inspired antibiotics (1930s-1960s)Sulfathiazole’s introduction established thiazoles as essential antibacterial scaffolds, though lacking C5 carboxylic acid groups. Penicillin’s thiazolidine-carboxylic acid system demonstrated the pharmacological value of acidic heterocycles.
Era 2: Receptor-targeted agents (1980s-2000s)Systematic exploration produced:
Dasatinib: 2-Aminothiazole-5-carboxamide kinase inhibitor achieving picomolar Bcr-Abl binding
Era 3: Polypharmacology agents (2010s-present)Contemporary derivatives like 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid integrate:
Table 3: Milestones in Thiazole-5-Carboxylic Acid Drug Discovery
Time Period | Key Compound | Structural Innovation | Therapeutic Impact |
---|---|---|---|
1987 | Nizatidine | Thiazole + dimethylnitroethenediamine | First acid-modulating thiazole with oral bioavailability |
2009 | Febuxostat | 2-Alkyl-3-arylthiazole-5-carboxylic acid | Non-purine xanthine oxidase inhibition |
2016 | GK-20 | 2-(Benzylamino)-4-methylthiazole-5-carboxylic acid | Mixed-type XO inhibition (Kᵢ 0.38 μM) [8] |
2023 | HSET inhibitors | 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Centrosome declustering agents (IC₅₀ 27nM) [7] |
Synthetic methodologies have evolved from classical Hantzsch condensation (α-halocarbonyl + thioamide) to sophisticated transition metal-catalyzed approaches. Contemporary routes feature:
The trajectory confirms thiazole-5-carboxylic acids as privileged scaffolds for addressing emerging drug discovery challenges through strategic substituent engineering.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1